molecular formula C8H13NO2 B12799618 6-Hydroxy-2-methyl-2-azabicyclo(2.2.2)octan-3-one CAS No. 38025-74-0

6-Hydroxy-2-methyl-2-azabicyclo(2.2.2)octan-3-one

Cat. No.: B12799618
CAS No.: 38025-74-0
M. Wt: 155.19 g/mol
InChI Key: LTPVIJJDSXRBAH-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methyl-2-azabicyclo(222)octan-3-one is a chemical compound that belongs to the class of azabicyclo compounds These compounds are characterized by a bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methyl-2-azabicyclo(2.2.2)octan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentenes and palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often include the use of specific solvents and temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction parameters is crucial to ensure consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methyl-2-azabicyclo(2.2.2)octan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Hydroxy-2-methyl-2-azabicyclo(2.2.2)octan-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Hydroxy-2-methyl-2-azabicyclo(2.2.2)octan-3-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound useful in both research and therapeutic contexts. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2-methyl-2-azabicyclo(2.2.2)octan-3-one is unique due to its specific substitution pattern and the presence of a hydroxyl group. This structural uniqueness can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

6-hydroxy-2-methyl-2-azabicyclo[2.2.2]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-6-3-2-5(8(9)11)4-7(6)10/h5-7,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPVIJJDSXRBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306491
Record name 6-Hydroxy-2-methyl-2-azabicyclo[2.2.2]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38025-74-0
Record name 6-Hydroxy-2-methyl-2-azabicyclo[2.2.2]octan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38025-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-2-methyl-2-azabicyclo(2.2.2)octan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038025740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC176941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Hydroxy-2-methyl-2-azabicyclo[2.2.2]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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